molecular formula C6H3BrF6S B2702223 (3-Bromo-5-fluorophenyl)-pentafluoro-lambda6-sulfane CAS No. 2514942-03-9

(3-Bromo-5-fluorophenyl)-pentafluoro-lambda6-sulfane

Cat. No.: B2702223
CAS No.: 2514942-03-9
M. Wt: 301.04
InChI Key: BTAHHGWOEZHLCT-UHFFFAOYSA-N
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Description

The compound “(3-Bromo-5-fluorophenyl)-pentafluoro-lambda6-sulfane” seems to be a complex organosulfur compound. It likely contains a phenyl ring substituted with bromo and fluoro groups, and a pentafluoro sulfane group .

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of new pentafluoro-λ^6-sulfanyl-containing alkadienes and their subsequent epoxidation. These compounds serve as monomers or intermediates in the fabrication of polymers, polymer surface coatings, and SF5-containing heterocyclic compounds, highlighting its importance in material science and engineering Brel, 2005.

Chemical Properties and Reactions

The compound's role in the synthesis of Ph2S(=N-(Ph2)S[triple bond]N)2, a new type of lambda6-sulfanenitrile with an SN triple bond at both ends, demonstrates its versatility in creating novel chemical structures with potential applications in various fields, including pharmaceuticals and materials science Fujii et al., 2005.

Environmental Applications

The synthesis and characterization of UV-degradable perfluoroalkyl bridged bonding with tetrafluoro-λ^6-sulfanyl for surface coating applications underscore the compound's potential in developing environmentally friendly materials. The sulfur–carbon bond formed by the bridge group degrades under ultraviolet light, making it a viable option for creating materials with reduced environmental impact Wang et al., 2020.

Kinetic and Mechanistic Studies

The kinetic investigation on the hydrolysis of aryl(fluoro)(phenyl)-λ^6-sulfanenitriles, including studies on pH-rate profiles and hydrolysis mechanisms, offers insights into the chemical behavior of sulfanyl compounds in various conditions. This research can contribute to a deeper understanding of the reactivity and stability of sulfanyl compounds in different environments Dong et al., 2001.

Properties

IUPAC Name

(3-bromo-5-fluorophenyl)-pentafluoro-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF6S/c7-4-1-5(8)3-6(2-4)14(9,10,11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAHHGWOEZHLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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